Cas no 78734-79-9 (2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE)

2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide is a specialized organic compound featuring a chloroacetamide backbone with a cyanocyclohexyl substituent. Its unique structure, combining a reactive chloroacetyl group with a sterically hindered cyclohexyl nitrile moiety, makes it valuable in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The compound's electrophilic chloroacetamide group enables nucleophilic substitution reactions, while the nitrile functionality offers further derivatization potential. Its stability and controlled reactivity make it suitable for use as an intermediate in multi-step synthesis. The methyl substitution on the amide nitrogen enhances its lipophilicity, potentially improving bioavailability in certain applications. This compound is typically handled under controlled conditions due to its reactive groups.
2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE structure
78734-79-9 structure
Product Name:2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE
CAS No:78734-79-9
MF:C10H15ClN2O
MW:214.691901445389
CID:844160
PubChem ID:2110811
Update Time:2025-05-22

2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE
    • SCHEMBL11249204
    • EN300-10006
    • J-509043
    • 78734-79-9
    • CS-0221796
    • DTXSID701237055
    • SR-01000052688
    • F8880-6705
    • AKOS000117753
    • SR-01000052688-1
    • Z56983039
    • G38642
    • MDL: MFCD05273565
    • Inchi: 1S/C10H15ClN2O/c1-13(9(14)7-11)10(8-12)5-3-2-4-6-10/h2-7H2,1H3
    • InChI Key: YPOMFQWTQAGNFS-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)C1(C#N)CCCCC1)=O

Computed Properties

  • Exact Mass: 214.0872908g/mol
  • Monoisotopic Mass: 214.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 44.1Ų

2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE Pricemore >>

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Additional information on 2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE

Comprehensive Overview of 2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE (CAS No. 78734-79-9): Properties, Applications, and Industry Insights

2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE (CAS No. 78734-79-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This molecule features a unique combination of functional groups, including a chloroacetamide backbone and a cyanocyclohexyl moiety, which contribute to its reactivity and potential applications. As researchers explore novel synthetic pathways and bioactive molecules, compounds like 2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE are increasingly relevant in drug discovery and material science.

The structural complexity of 78734-79-9 makes it a subject of interest in modern organic chemistry. Its N-methylacetamide group provides hydrogen-bonding capabilities, while the chloro substituent offers sites for nucleophilic substitution reactions. These characteristics align with current trends in small-molecule drug design and green chemistry, addressing frequent search queries about "sustainable synthetic methods" and "bioactive compound optimization."

Recent studies highlight the compound's potential as a chemical intermediate in creating more complex architectures. The cyanocyclohexyl component particularly attracts attention due to the growing demand for cyclic nitrile derivatives in medicinal chemistry. This responds to frequent industry searches for "versatile nitrile applications" and "cyclohexyl-containing pharmacophores."

From a physicochemical perspective, 2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE demonstrates stability under standard laboratory conditions, making it suitable for various organic transformations. Its molecular weight (212.68 g/mol) and moderate polarity make it soluble in common organic solvents, addressing practical questions about "compound solubility profiles" often searched by synthetic chemists.

The compound's relevance extends to current discussions about structure-activity relationships (SAR) in drug development. Its distinct spatial arrangement of functional groups provides valuable insights for researchers investigating "molecular conformation effects" and "steric influence on reactivity" - topics frequently explored in academic literature and patent applications.

Quality control aspects of 78734-79-9 involve advanced analytical techniques like HPLC and NMR spectroscopy, responding to industry demands for "compound purity verification methods." The synthetic community shows particular interest in its spectral characteristics, with common searches for "CN-group IR absorption ranges" and "chloroacetamide NMR signals."

Environmental and handling considerations for this compound follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper storage in anhydrous environments is recommended due to potential moisture sensitivity of the cyano functionality - a practical note aligning with frequent queries about "chemical storage best practices."

Market availability of 2-CHLORO-N-(1-CYANOCYCLOHEXYL)-N-METHYLACETAMIDE meets the needs of research institutions and pharmaceutical developers. Suppliers typically provide technical data sheets containing essential parameters like melting point range and recommended storage temperature, addressing common purchaser questions about "compound specifications" and "material characterization data."

Future research directions may explore the compound's utility in catalyzed reactions or as a precursor for heterocyclic systems. These potential applications connect with trending topics in chemical literature about "atom-efficient syntheses" and "privileged structures in medicinal chemistry," demonstrating the molecule's continuing relevance in scientific innovation.

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